

Spectroscopic Characterization of 10-(4-Bromophenyl)-9(10H)-acridone: A Technical Guide

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Compound of Interest

Compound Name:	10-(4-Bromophenyl)-9(10H)-acridone
CAS No.:	24275-95-4
Cat. No.:	B1494760

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This guide provides an in-depth technical analysis of the spectroscopic data for **10-(4-Bromophenyl)-9(10H)-acridone**, a significant derivative of the versatile acridone scaffold. Acridone and its analogues are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimalarial properties. The introduction of a 4-bromophenyl group at the N-10 position can significantly modulate these biological activities and provides a handle for further synthetic modifications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound, grounded in established spectroscopic principles and data from related structures.

The Structural Elucidation Imperative: A Multi-Faceted Spectroscopic Approach

The unambiguous determination of a molecule's structure is paramount in chemical and pharmaceutical research. A combination of spectroscopic techniques provides a holistic and confirmatory approach to structural elucidation. For a molecule like **10-(4-Bromophenyl)-9(10H)-acridone**, each technique offers a unique piece of the structural puzzle. ^1H and ^{13}C NMR spectroscopy reveal the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition and connectivity.

Synthesis of **10-(4-Bromophenyl)-9(10H)-acridone**: An Experimental Protocol

The synthesis of N-aryl acridones is typically achieved through a cyclization reaction of the corresponding N-phenylanthranilic acid. This transformation is often catalyzed by strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA).

Protocol: Synthesis of **10-(4-Bromophenyl)-9(10H)-acridone**

- Preparation of N-(4-bromophenyl)anthranilic acid:
 - In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 4-bromoaniline (1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(II) oxide.
 - Add a suitable high-boiling solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
 - Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After completion, cool the reaction mixture and pour it into a beaker of ice-water.
 - Acidify the mixture with concentrated hydrochloric acid to precipitate the N-(4-bromophenyl)anthranilic acid.
 - Filter the precipitate, wash with cold water, and dry under vacuum.
- Cyclization to **10-(4-Bromophenyl)-9(10H)-acridone**:

- To a flask containing the dried N-(4-bromophenyl)anthranilic acid, add an excess of concentrated sulfuric acid.
- Heat the mixture on a steam bath for 2-4 hours. The color of the solution will typically change, indicating the progress of the cyclization.
- Carefully pour the hot acid mixture onto crushed ice with stirring.
- The **10-(4-Bromophenyl)-9(10H)-acridone** will precipitate out of the solution.
- Filter the solid, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the pure compound.[1][2]



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Caption: Synthetic workflow for **10-(4-Bromophenyl)-9(10H)-acridone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The chemical shifts (δ) of ^1H and ^{13}C nuclei provide information about their local electronic environments, while coupling constants (J) in ^1H NMR reveal the connectivity of neighboring protons.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **10-(4-Bromophenyl)-9(10H)-acridone** is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The acridone core protons will exhibit characteristic splitting patterns, and the protons of the 4-bromophenyl group will appear as a distinct AA'BB' system.

Predicted ^1H NMR Data (in CDCl_3 , 300 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.40	dd	2H	H-1, H-8
~ 7.80	t	2H	H-3, H-6
~ 7.65	d	2H	H-2', H-6'
~ 7.50	d	2H	H-3', H-5'
~ 7.30	t	2H	H-2, H-7
~ 7.15	d	2H	H-4, H-5

Interpretation:

- H-1 and H-8: These protons are deshielded due to the anisotropic effect of the nearby carbonyl group and will appear as a doublet of doublets (dd) at the lowest field.[\[3\]](#)
- Acridone Protons: The remaining protons of the acridone core (H-2, H-3, H-4, H-5, H-6, H-7) will show complex splitting patterns (triplets and doublets of doublets) due to ortho and meta couplings.[\[4\]](#)
- 4-Bromophenyl Protons: The protons on the 4-bromophenyl ring (H-2', H-3', H-5', H-6') will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the bromine atom (H-3', H-5') will be at a slightly higher field than the protons ortho to the nitrogen atom (H-2', H-6').

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the acridone core is a key diagnostic signal, appearing at a significantly downfield chemical shift.

Predicted ^{13}C NMR Data (in CDCl_3 , 75 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 178.0	C-9 (C=O)
~ 142.0	C-4a, C-5a
~ 140.0	C-1'
~ 134.0	C-3, C-6
~ 133.0	C-3', C-5'
~ 130.0	C-2', C-6'
~ 128.0	C-1, C-8
~ 123.0	C-4'
~ 122.0	C-8a, C-9a
~ 121.0	C-2, C-7
~ 115.0	C-4, C-5

Interpretation:

- Carbonyl Carbon (C-9): The most downfield signal will correspond to the carbonyl carbon, typically appearing around 178 ppm.^[4]
- Aromatic Carbons: The remaining aromatic carbons will resonate in the region of 115-142 ppm. The carbons directly attached to the nitrogen and the bromine atom will have distinct chemical shifts.
- Quaternary Carbons: The quaternary carbons of the acridone core (C-4a, C-5a, C-8a, C-9a) and the 4-bromophenyl ring (C-1', C-4') will generally show weaker signals compared to the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequency of this absorption is characteristic of the bond type.

Predicted IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3060	Medium	Aromatic C-H stretch
~ 1640	Strong	C=O stretch (ketone)
~ 1600, 1480, 1450	Medium-Strong	Aromatic C=C stretch
~ 1330	Medium	C-N stretch
~ 1070	Strong	C-Br stretch
~ 750	Strong	Aromatic C-H bend (ortho-disubstituted)

Interpretation:

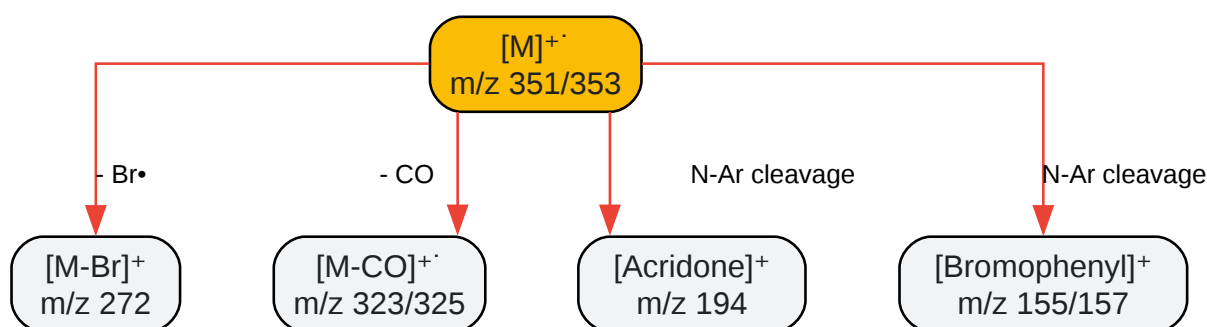
- **Carbonyl Stretch:** The most prominent peak in the IR spectrum will be the strong absorption band around 1640 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the acridone ketone.^{[5][6]} The position of this band can be influenced by conjugation and ring strain.
- **Aromatic C-H Stretch:** The absorption around 3060 cm⁻¹ is due to the stretching vibrations of the C-H bonds on the aromatic rings.
- **Aromatic C=C Stretch:** The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings.
- **C-N and C-Br Stretches:** The C-N and C-Br stretching vibrations will appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the calculation of the molecular formula. The fragmentation pattern observed in the mass spectrum can provide valuable structural information.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

- **Molecular Ion (M^+):** The molecular ion peak is expected at m/z 351 and 353 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ^{79}Br and ^{81}Br isotopes). The calculated monoisotopic mass for $\text{C}_{19}\text{H}_{12}^{79}\text{BrNO}$ is 350.0157.
- **Major Fragmentation Pathways:**
 - **Loss of Br:** A significant fragment will likely be observed at m/z 272, corresponding to the loss of a bromine radical.
 - **Loss of CO:** Fragmentation of the acridone core may involve the loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion or other fragments.
 - **Cleavage of the N-Aryl Bond:** Cleavage of the bond between the acridone nitrogen and the bromophenyl ring can lead to fragments corresponding to the acridone cation (m/z 194) and the bromophenyl cation (m/z 155/157).



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Caption: Predicted mass spectrometry fragmentation of **10-(4-Bromophenyl)-9(10H)-acridone**.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **10-(4-Bromophenyl)-9(10H)-acridone**. By synthesizing information from the well-characterized acridone scaffold and considering the electronic effects of the N-(4-bromophenyl) substituent, we can confidently predict the key features of its ^1H NMR, ^{13}C NMR, IR, and mass spectra. This information is invaluable for the unambiguous identification and characterization of this compound in research and development settings, ensuring the scientific integrity of studies involving this important class of molecules. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its chemical and biological properties.

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